magnesium;1,3-diethylbenzene-2-ide;bromide
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Overview
Description
Magnesium;1,3-diethylbenzene-2-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 1,3-diethylbenzene-2-ide group and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1,3-diethylbenzene-2-ide;bromide is typically synthesized by reacting 1,3-diethylbenzene-2-ide with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process often includes steps to remove impurities and stabilize the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-diethylbenzene-2-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can be used to form new carbon-carbon bonds by substituting halides.
Acids: Hydrolysis of the Grignard reagent with water or acids yields the corresponding hydrocarbon.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formed by hydrolysis of the Grignard reagent.
Scientific Research Applications
Magnesium;1,3-diethylbenzene-2-ide;bromide is widely used in scientific research due to its versatility:
Chemistry: Essential in the synthesis of complex organic molecules.
Biology: Used in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of magnesium;1,3-diethylbenzene-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of the 1,3-diethylbenzene-2-ide group.
Ethylmagnesium Bromide: Similar but with an ethyl group instead of the diethylbenzene group.
Uniqueness
Magnesium;1,3-diethylbenzene-2-ide;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. The presence of the 1,3-diethylbenzene-2-ide group allows for unique interactions and reactions compared to simpler Grignard reagents.
Properties
CAS No. |
63488-13-1 |
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Molecular Formula |
C10H13BrMg |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
magnesium;1,3-diethylbenzene-2-ide;bromide |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h5-7H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AIXGFMWWEZBUIE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=[C-]C(=CC=C1)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
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